Methyl kulonate

描述

Overview of Methyl Kulonate in Natural Product Chemistry

This compound is a metabolite identified and isolated from various plant species, primarily belonging to the Meliaceae family. It has been reported in plants such as Melia azedarach (Chinaberry), Melia volkensii, and Melia dubia (Giant Neem Tree). nih.govresearchgate.netacs.org As a natural product, it is a secondary metabolite, meaning it is not directly involved in the normal growth, development, or reproduction of the organism. The isolation of this compound is often part of broader phytochemical investigations aiming to identify bioactive compounds from these plant sources. researchgate.netnih.gov The study of such natural products is a cornerstone of pharmacognosy and medicinal chemistry, often providing lead compounds for the development of new therapeutic agents. plos.org

Classification as a Triterpenoid (B12794562) Limonoid

Chemically, this compound is classified as a triterpenoid. nih.gov Triterpenoids are a large and diverse class of organic compounds derived from a 30-carbon precursor, squalene (B77637). More specifically, this compound belongs to the limonoid subgroup of triterpenes. researchgate.netjst.go.jp Limonoids are highly oxygenated and modified triterpenes characterized by a prototypical structure that either contains or is derived from a precursor with a 4,4,8-trimethyl-17-furanylsteroid skeleton. jst.go.jpresearchgate.net The structural complexity of limonoids, particularly those from the Meliaceae family, is notable, often featuring a high degree of oxidation and rearrangement of the parent structure. jst.go.jp this compound itself is a tirucallane-type triterpene, a specific structural class within the broader triterpenoid category. plos.orgresearchgate.net

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C31H48O4 | nih.gov |

| Molecular Weight | 484.7 g/mol | nih.gov |

| CAS Number | 22611-37-6 | nih.gov |

| IUPAC Name | methyl (2R)-2-[(5R,9R,10R,13S,14S,16S,17S)-16-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoate | nih.gov |

Historical and Current Research Significance of the Compound

The research significance of this compound stems from its potential biological activities, which have been explored in various preclinical studies. Historically, it was isolated during bioactivity-directed fractionation of plant extracts. acs.orgacs.org

Key areas of research interest include:

Antimycobacterial Activity: this compound has demonstrated activity against Mycobacterium tuberculosis. Studies have reported its minimum inhibitory concentration (MIC), indicating its potential as a basis for developing new antimycobacterial agents. plos.orgresearchgate.net One study found its MIC value to be 70 μM. plos.orgchemfaces.com

Cytotoxic Activity: The compound has been investigated for its effects on cancer cell lines. Research has shown that this compound inhibited the P388 lymphocytic leukemia cell line with an ED50 of 2.5−6.2 μg/mL. acs.orgacs.org However, other studies have produced conflicting results; one investigation involving the human lung adenocarcinoma epithelial cell line A549 found that this compound was neither cytotoxic nor antiproliferative. researchgate.netnih.gov

Anti-inflammatory Potential: More recent research has highlighted its potent inhibitory activity against nitric oxide (NO) production in lipopolysaccharide-activated macrophages, with an IC50 value of 4.6 µM. mdpi.com This suggests potential anti-inflammatory properties, as NO is a key mediator in inflammation.

While early work focused on its isolation and basic cytotoxic screening, current research is delving deeper into specific mechanisms of action, such as its anti-inflammatory and antimycobacterial effects. plos.orgmdpi.com These studies highlight this compound as a valuable natural product for further investigation in drug discovery programs. plos.org

Table 2: Summary of Selected Research Findings on this compound

| Research Area | Finding | Cell Line / Organism | Reported Value | Source(s) |

|---|---|---|---|---|

| Antimycobacterial | Inhibitory activity | Mycobacterium tuberculosis | MIC: 70 μM | plos.orgresearchgate.netchemfaces.com |

| Cytotoxicity | Inhibition of cell growth | P388 lymphocytic leukemia | ED50: 2.5−6.2 μg/mL | acs.orgacs.org |

| Cytotoxicity | No cytotoxic or antiproliferative activity | A549 (human lung adenocarcinoma) | Not active | researchgate.netnih.gov |

| Anti-inflammatory | Inhibition of nitric oxide (NO) production | LPS-activated macrophages | IC50: 4.6 µM | mdpi.com |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 21-β-acetoxymelianone |

| 3-α-tigloyl-melianol |

| 3-α-tigloylmelianone |

| Azadirachtin A |

| Azadirachtin B |

| Epoxyazadiradione |

| Fraxinellone |

| Kulactone |

| Kulinone |

| Limonin |

| Melianone (B1676182) |

| Meliastatins |

| This compound |

| Nimbin |

| Salannin |

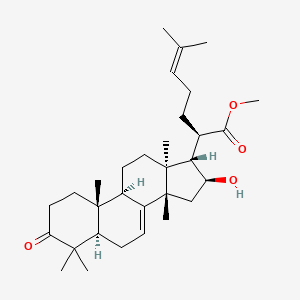

Structure

3D Structure

属性

IUPAC Name |

methyl (2R)-2-[(5R,9R,10R,13S,14S,16S,17S)-16-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O4/c1-19(2)10-9-11-20(27(34)35-8)26-23(32)18-31(7)22-12-13-24-28(3,4)25(33)15-16-29(24,5)21(22)14-17-30(26,31)6/h10,12,20-21,23-24,26,32H,9,11,13-18H2,1-8H3/t20-,21+,23+,24+,26-,29-,30+,31-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLOYHDGVJFCYJK-RLIKWOGQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C1C(CC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)O)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@H]([C@@H]1[C@H](C[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Geographic Distribution

Methyl kulonate has been identified in at least two prominent species of the Melia genus, which are distributed across Asia.

The Chinaberry tree (Melia azedarach L.) is a significant botanical source of this compound. This species is native to Indomalaya and Australasia and is cultivated in many parts of the world for its ornamental and medicinal properties. Scientific investigations have confirmed the presence of this compound in the fruits of M. azedarach phytojournal.com. A notable study by Caboni, Ntalli, Bueno, and Alché detailed the isolation and chemical characterization of several limonoids from the seeds of M. azedarach, including this compound researchgate.netacs.orgconicet.gov.ar. In their research, this compound was identified alongside other known limonoids such as 21-β-acetoxymelianone and melianone (B1676182), as well as a new triterpenoid (B12794562) named 3-α-tigloylmelianone researchgate.netacs.org.

Melia toosendan, commonly known as the Sichuan Chinaberry, is another confirmed botanical source of this compound. This finding is supported by its documentation in chemical databases as a natural product originating from this plant species. M. toosendan is primarily found in China and is also recognized for its use in traditional medicine.

Extraction and Partitioning Strategies from Plant Material

The initial step in isolating this compound from plant material typically involves solvent extraction. Based on general procedures for isolating limonoids from Melia azedarach, a common approach begins with the extraction of the dried and powdered plant parts (e.g., fruits, seeds) with a polar solvent such as methanol (B129727) phytojournal.com.

Following the initial extraction, the crude extract is subjected to a series of liquid-liquid partitioning steps to separate compounds based on their polarity. A representative partitioning scheme is outlined in the table below:

| Solvent System | Fraction Enriched with |

| Hexane | Non-polar compounds (e.g., fats, waxes) |

| Chloroform or Dichloromethane | Compounds of intermediate polarity (including many limonoids) |

| Ethyl acetate | Moderately polar compounds |

| n-Butanol | Polar compounds (e.g., glycosides) |

| Aqueous residue | Highly polar compounds |

This is an interactive data table. You can sort and filter the data.

The fraction enriched with limonoids, typically the chloroform or dichloromethane fraction, is then carried forward for further purification.

Chromatographic Purification Techniques

Subsequent to extraction and partitioning, the isolation of pure this compound necessitates the use of various chromatographic techniques. The process is guided by bioassays or analytical monitoring to track the compound of interest through the separation process.

A multi-step chromatographic approach is standard for the purification of limonoids from the complex mixtures obtained after partitioning. The table below summarizes the chromatographic methods commonly employed:

| Chromatographic Technique | Stationary Phase | Mobile Phase (Typical) | Purpose |

| Column Chromatography (CC) | Silica gel | Gradient of hexane and ethyl acetate | Initial separation of major compound classes |

| Column Chromatography (CC) | Reversed-phase (e.g., ODS) | Gradient of methanol and water | Separation of compounds with varying polarity |

| Gel Filtration Chromatography | Sephadex LH-20 | Methanol or a mixture of methanol and dichloromethane | Separation based on molecular size |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18) | Isocratic or gradient elution with acetonitrile and water | Final purification to obtain the pure compound |

This is an interactive data table. You can sort and filter the data.

The structure of the isolated this compound is then confirmed through spectroscopic methods, including one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) researchgate.netacs.org.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both one-dimensional (1D) and two-dimensional (2D) techniques, is indispensable for determining the structure of methyl kulonate nih.govresearcher.lifechemfaces.comresearchgate.netresearchgate.net. ¹H NMR spectroscopy reveals the presence and environment of hydrogen atoms, providing information about methyl groups, olefinic protons, and oxygen-bearing carbons (oxy-methines) nih.gov. For instance, studies on related tirucallane (B1253836) triterpenoids like melianone (B1676182) have shown characteristic signals for multiple tertiary methyl groups, a secondary methyl group, olefinic protons, and several oxy-methine protons, indicative of the complex polycyclic structure nih.gov.

Two-dimensional NMR experiments, such as ¹H-¹H COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing connectivity between atoms. COSY spectra help identify proton-proton coupling networks, while HMBC provides long-range correlations between protons and carbons, enabling the assignment of quaternary carbons and the confirmation of structural frameworks nih.govebi.ac.ukresearchgate.netacs.org. These techniques collectively allow for the unambiguous assignment of all proton and carbon signals, thereby confirming the proposed structure of this compound.

High-resolution mass spectrometry (HRMS), often coupled with techniques like Electrospray Ionization (ESI) and Liquid Chromatography (LC), plays a vital role in determining the exact molecular weight and elemental composition of this compound nih.govresearcher.lifechemfaces.comresearchgate.netresearchgate.net. ESI MS typically detects pseudomolecular ions, such as [M + Na]⁺ or [M + H]⁺, which are indicative of the compound's mass nih.gov. High-resolution techniques, like HPLC-Q-TOF MS, provide highly accurate mass measurements, allowing for the determination of the molecular formula with high confidence nih.govchemfaces.com. For this compound, ESI MS has shown a pseudomolecular ion at m/z 577 [M + Na]⁺, and HR-TOF-ESI MS has detected a pseudomolecular ion at m/z 555.4093 [M + H]⁺, consistent with its calculated molecular formula nih.gov. Furthermore, LC-MS/MS methods have been developed for its quantification, utilizing specific precursor and product ion transitions, such as m/z 467 → 311 nih.gov.

Mass Spectrometry Data for this compound

| Ion Type | m/z Value | Calculated m/z | Reference |

| [M + Na]⁺ (ESI) | 577 | - | nih.gov |

| [M + H]⁺ (HR-TOF) | 555.4093 | 555.4044 | nih.gov |

| Precursor/Product | 467 → 311 | - | nih.gov |

Structural Features as a Tirucallane-type Triterpene

This compound is classified as a tirucallane-type triterpene nih.govresearcher.lifechemfaces.comresearchgate.netresearchgate.netimsc.res.in. Triterpenoids are a large class of naturally occurring compounds derived from a squalene (B77637) precursor, characterized by a C₃₀ skeleton. The tirucallane skeleton is a specific arrangement of four fused six-membered rings and one five-membered ring, with characteristic methyl group substitutions. This classification is supported by the collective spectroscopic data, which aligns with the known structural motifs of tirucallane triterpenoids found in plants of the Meliaceae family nih.govimsc.res.in.

Stereochemical Assignments and Absolute Configuration Studies

Determining the precise three-dimensional arrangement of atoms, known as stereochemistry, is crucial for understanding the biological activity and conformational properties of this compound vulcanchem.comresearchgate.netuba.ar. Advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are employed to establish the relative stereochemistry of adjacent protons. For definitive absolute configuration, X-ray crystallographic analysis of single crystals is the gold standard, providing direct spatial information about the molecule's structure vulcanchem.comresearchgate.netuba.ar. While specific details of this compound's absolute configuration are often found in specialized literature, the methodology involves correlating spectroscopic data with known stereochemical standards or obtaining crystallographic data vulcanchem.comresearchgate.net. The presence of multiple chiral centers within the triterpene framework necessitates these detailed stereochemical investigations to fully characterize the compound.

Investigated Biological Activities and Proposed Mechanisms in Vitro and Non Human in Vivo

Antimycobacterial Activity Research

The compound has demonstrated notable activity against Mycobacterium tuberculosis, a significant human pathogen.

Methyl kulonate has shown promising antimycobacterial activity. Studies have reported Minimum Inhibitory Concentration (MIC) values for this compound against Mycobacterium tuberculosis. In one study, this compound exhibited an MIC of 70 μM chemfaces.com. Another investigation reported MIC values for this compound at 70 μM, alongside 3-α-tigloyl-melianol at 29 μM, with Isoniazid used as a reference compound at 0.45 μM plos.orgnih.govnih.govresearchgate.net.

While the efficacy of this compound against Mycobacterium tuberculosis has been established through MIC values, detailed kinetic studies outlining the precise rate and pattern of mycobacterial growth inhibition over time have not been extensively detailed in the reviewed literature.

Anti-inflammatory Response Modulation

This compound has also been studied for its effects on inflammatory pathways.

One investigation reported that this compound inhibits the production of nitric oxide (NO) in mouse macrophage RAW 264.7 cells that have been stimulated by lipopolysaccharide (LPS) chemfaces.com. Additionally, research has indicated that this compound may possess anti-inflammatory properties by acting via the NF-κB signaling pathway researcher.life.

Compound List

Nematicidal Activity Explorations (e.g., against Meloidogyne incognita)The methanol (B129727) extract from Melia azedarach fruits, which contains this compound, has demonstrated nematicidal activity against Meloidogyne incognita. This activity was observed in terms of juvenile paralysis (EC50/96h = 0.04%) and biological cycle arrest (EC50 = 0.91%). However, this compound itself, along with other limonoids isolated from Azadirachta indica and Melia azedarach, was found to exhibit no significant nematicidal effect against Meloidogyne incognita at a dose range of 31.2–500 μg/mLacs.orgresearchgate.netscispace.comcapes.gov.br. The nematicidal activity of the extract was attributed to the organic acids and aldehydes present, rather than the limonoids.

Data Tables

Table 1: Cytotoxicity and Antiproliferative Activity of this compound and Related Compounds

| Compound | Cell Line | Activity Type | IC50 / CC50 Value | Reference |

| This compound | HL60 | Cytotoxicity | 2.8–5.8 μM | researchgate.netresearchgate.net |

| This compound | A549 | Cytotoxicity | Not cytotoxic | acs.orgresearchgate.netcapes.gov.br |

| This compound | A549 | Antiproliferative | Not antiproliferative | acs.orgresearchgate.netcapes.gov.br |

| This compound | MCF-7 | Cytotoxicity | 0.41 mg/ml | scribd.com |

| 21-β-acetoxymelianone | A549 | Cytotoxicity | 90.6 μg/mL | acs.orgresearchgate.net |

| 21-β-acetoxymelianone | A549 | Antiproliferative | 100 μg/mL | acs.orgresearchgate.net |

| 3-α-tigloylmelianone | A549 | Cytotoxicity | 64.7 μg/mL | acs.orgresearchgate.net |

| 3-α-tigloylmelianone | A549 | Antiproliferative | 91.8 μg/mL | acs.orgresearchgate.net |

| Melianone (B1676182) | A549 | Cytotoxicity | 3.6 μg/mL | acs.orgresearchgate.net |

常见问题

Q. How is Methyl kulonate isolated and characterized from natural sources?

this compound is typically isolated via solvent extraction (e.g., methanol) followed by chromatographic techniques like column chromatography or HPLC. Structural confirmation relies on spectroscopic methods:

Q. What spectroscopic techniques are critical for confirming this compound’s structure?

Key techniques include:

Q. What are the primary natural sources of this compound?

It is isolated from Melia azedarach and Melia volkensii seeds, often alongside related triterpenoids like kulactone. These plants are prioritized in antimycobacterial screenings due to historical ethnopharmacological use .

Q. How is this compound’s bioactivity against Mycobacterium tuberculosis evaluated?

The radiorespirometric bioassay measures inhibition of C-palmitate metabolism in M. tuberculosis H37Rv. Results are reported as minimum inhibitory concentrations (MICs), with this compound showing MICs of 16 µg/ml .

Q. Why is purity assessment critical in pharmacological studies of this compound?

Impurities can skew bioactivity results. HPLC (≥95% purity) and TLC are used to verify purity, while elemental analysis confirms stoichiometric consistency .

Advanced Research Questions

Q. How do structural modifications influence this compound’s antimycobacterial activity?

Hydroxylation at specific positions (e.g., C-6 in 6β-hydroxykulactone) reduces MICs from 16 µg/ml to 4 µg/ml, indicating enhanced activity. Esterification or glycosylation may alter membrane permeability or target binding .

Q. What strategies resolve contradictions in reported MIC values across studies?

Discrepancies arise from:

Q. How can synergism between this compound and other antimycobacterial compounds be tested?

Fractional Inhibitory Concentration Index (FICI) assays evaluate combinatory effects. For example, 3-α-tigloyl-melianol (non-cytotoxic) paired with this compound may lower MICs synergistically .

Q. What in silico methods predict this compound’s mechanism of action?

Q. How can extraction protocols be optimized for higher this compound yields?

- Solvent polarity gradients : Methanol:water (80:20) maximizes solubility.

- Temperature control : Avoid thermal degradation (<40°C).

- Green chemistry : Ultrasound-assisted extraction reduces time and solvent use .

Data Presentation and Reproducibility Guidelines

- Tables : Include MIC values, spectroscopic data, and statistical variability (e.g., SEM).

- Figures : Highlight structure-activity trends (e.g., hydroxylation effects) using color-coded schematics .

- Experimental details : Provide instrument parameters (e.g., NMR frequency, HPLC gradients) for replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。